molecular formula C32H32N6OS B11469758 1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone

1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone

Cat. No.: B11469758
M. Wt: 548.7 g/mol
InChI Key: OUDOPQGDHPZRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines elements of pyridoindole and triazinoindole frameworks

Preparation Methods

The synthesis of 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the pyridoindole and triazinoindole precursors. These precursors are then coupled through a series of reactions, including condensation and cyclization, under specific conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole and triazinoindole moieties. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ETHAN-1-ONE stands out due to its unique combination of structural elements. Similar compounds include:

    Pyridoindoles: Known for their biological activity and use in medicinal chemistry.

    Triazinoindoles: Studied for their potential therapeutic applications and material properties. The uniqueness of this compound lies in its dual framework, which may confer distinct chemical and biological properties not observed in its individual components.

Properties

Molecular Formula

C32H32N6OS

Molecular Weight

548.7 g/mol

IUPAC Name

1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C32H32N6OS/c1-21-12-13-27-24(18-21)25-19-36(2)16-15-28(25)38(27)29(39)20-40-32-33-31-30(34-35-32)23-10-6-7-11-26(23)37(31)17-14-22-8-4-3-5-9-22/h3-13,18,25,28H,14-17,19-20H2,1-2H3

InChI Key

OUDOPQGDHPZRET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NC5=C(C6=CC=CC=C6N5CCC7=CC=CC=C7)N=N4

Origin of Product

United States

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